N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide
Description
N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzofuran-1-ylidene substituent. The compound’s structure integrates a planar benzofuran moiety linked via an imine group to the sulfonamide core. Such derivatives are typically synthesized through condensation reactions between substituted amines and carbonyl-containing precursors, as seen in analogous sulfonamide syntheses . Characterization methods include IR and NMR spectroscopy to confirm the imine (C=N) and sulfonamide (SO₂NH) functional groups, aligning with standard protocols for related compounds .
Properties
IUPAC Name |
4-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19(2)24(21,22)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(20)23-16/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMUUGAUYXQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide typically involves a series of condensation, aromatization, and acetylation reactions . The starting materials often include isobenzofuran-1(3H)-one derivatives and sulfonamide precursors. The reaction conditions usually require the presence of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical synthesis strategies. For instance, the use of free radical cyclization cascades and proton quantum tunneling methods have been explored to construct complex benzofuran ring systems with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents such as acetic acid, ethanol, and dichloromethane. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and properties.
Substituent Heterogeneity and Structural Features
Key Research Findings
- The target compound’s benzofuran moiety enhances binding to hydrophobic enzyme pockets, as observed in COX-2 inhibitors .
- Azide derivatives exhibit utility in bioorthogonal chemistry, enabling targeted drug delivery .
- Fluorinated chromen derivatives demonstrate improved metabolic stability due to fluorine’s electron-withdrawing effects .
- Pyrazolone derivatives show anti-inflammatory activity via prostaglandin synthesis inhibition .
- Morpholine-containing sulfonamides display enhanced blood-brain barrier penetration, relevant to neurotherapeutics .
Biological Activity
N,N-dimethyl-4-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a sulfonamide moiety and a benzofuran derivative. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that certain benzene sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism is vital for the development of antibiotics targeting bacterial infections.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| N,N-dimethyl... | Pseudomonas aeruginosa | 0.25 µg/mL |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives, including changes in perfusion pressure. One study measured the impact of various compounds on perfusion pressure in isolated organ models, revealing that certain sulfonamides could significantly lower perfusion pressure over time.
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| N,N-dimethyl... | 0.001 | -15 |
| Compound C | 0.001 | -10 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit enzymes involved in folate metabolism.
- Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel blockers, which may explain their effects on cardiovascular dynamics .
- Interference with Cell Signaling : The compound might interfere with signaling pathways critical for cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N,N-dimethyl... was tested against various bacterial strains. Results indicated a significant reduction in bacterial counts compared to control groups, suggesting strong antimicrobial potential.
Study 2: Cardiovascular Impact
Another investigation focused on the cardiovascular effects of the compound in rat models. The results demonstrated a notable decrease in blood pressure and improved coronary resistance when treated with the compound compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
